molecular formula C14H14N4O2 B1620471 4-[(4-Nitrophenyl)azo]-2,5-xylidine CAS No. 6492-50-8

4-[(4-Nitrophenyl)azo]-2,5-xylidine

Cat. No.: B1620471
CAS No.: 6492-50-8
M. Wt: 270.29 g/mol
InChI Key: JKPNCURSUJVONG-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)azo]-2,5-xylidine is an azo compound characterized by a nitro (-NO₂) substituent on the phenyl ring and a xylidine (2,5-dimethylaniline) backbone. Azo compounds are widely recognized for their vivid coloration and applications in dyes, pigments, and agrochemicals. This compound’s structure features a diazo (-N=N-) bridge connecting the 4-nitrophenyl and 2,5-xylidine moieties, which contributes to its stability and electronic properties.

Structural validation of such compounds typically employs X-ray crystallography and spectroscopic methods (e.g., IR, NMR). Programs like SHELX have been instrumental in refining small-molecule crystal structures, ensuring accuracy in bond lengths, angles, and spatial arrangements . The nitro group’s electron-withdrawing nature enhances the compound’s reactivity, making it a candidate for herbicidal applications, as evidenced by screening studies .

Properties

CAS No.

6492-50-8

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

2,5-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C14H14N4O2/c1-9-8-14(10(2)7-13(9)15)17-16-11-3-5-12(6-4-11)18(19)20/h3-8H,15H2,1-2H3

InChI Key

JKPNCURSUJVONG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)N

Other CAS No.

6492-50-8

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Qualitative Herbicidal Activity of Azo Derivatives

R1 Substituent Activity Against Rape Activity Against Barnyard Grass
4-Nitrophenyl High Weak
4-Chlorobenzyl Moderate Weak
4-Methoxyphenyl Moderate Weak
3,4,5-Trimethoxyphenyl Low Weak

Key findings:

  • Selectivity: All tested compounds exhibited weak activity against barnyard grass, suggesting inherent resistance in monocotyledonous species or insufficient molecular penetration.
  • Methoxy vs. Chloro : Methoxy groups (-OCH₃) provided moderate activity, likely due to electron-donating effects, whereas chloro (-Cl) substituents showed similar efficacy, balancing hydrophobicity and electronic effects.

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